1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one, with the CAS number 1804092-64-5, is an organic compound characterized by its complex molecular structure and functional groups. The molecular formula is , and it has a molecular weight of approximately 283.1 g/mol. This compound features a chloromethyl group, a difluoromethoxy group, and a propan-2-one moiety, contributing to its diverse chemical reactivity and potential applications in various fields of research and industry .
The compound is classified under organic compounds and is recognized for its role as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in pharmaceutical development and other scientific applications.
Methods of Synthesis:
The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one can be achieved through several methods:
Technical Details:
The reactions are generally performed under controlled conditions to optimize yield and minimize byproducts. The choice of solvents and catalysts can significantly affect the efficiency of the synthesis.
The molecular structure of 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one includes:
The structural representation can be summarized as follows:
Feature | Data |
---|---|
Molecular Formula | |
Molecular Weight | 283.1 g/mol |
IUPAC Name | 1-chloro-1-[2-(chloromethyl)-6-(difluoromethoxy)phenyl]propan-2-one |
InChI Key | KGDMGPXPAFFTGK-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)CCl)OC(F)F)Cl |
The primary chemical reactions involving this compound include:
These reactions are characterized by their ability to modify the compound's functional groups, leading to various derivatives with potentially enhanced biological activities .
The mechanism of action for 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one primarily revolves around its electrophilic nature due to the presence of halogen atoms and the ketone functional group.
Physical Properties:
Chemical Properties:
Relevant data includes:
1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one serves as an important intermediate in organic synthesis, particularly in pharmaceutical development. Its unique combination of functional groups allows for diverse applications including:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3